3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole family. Its molecular formula is and it has a molecular weight of approximately 138.17 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carbaldehyde functional group, which contributes to its reactivity and potential biological activity. It is characterized by its unique structure that includes ethyl and isopropyl substituents on the pyrazole ring, enhancing its solubility and interaction with biological systems .
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .
Synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde can be achieved through several methods:
These methods allow for the targeted synthesis of this compound with desired purity and yield .
3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde finds potential applications in various fields:
The compound's unique structure positions it as a candidate for further exploration in drug discovery and material science .
Several compounds share structural similarities with 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Methyl-1H-pyrazole-5-carbaldehyde | 27258-33-9 | 0.89 |
1-Phenyl-1H-pyrazole-5-carbaldehyde | 132274-70-5 | 0.86 |
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde | 25016-09-5 | 0.81 |
4-(1H-Pyrazol-1-yl)benzaldehyde | 99662-34-7 | 0.72 |
1-Ethyl-1H-pyrazole-5-carboxaldehyde | 902837-62-1 | Not provided |
These compounds exhibit varying degrees of similarity based on their structural features. The unique combination of ethyl and isopropyl groups in 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde sets it apart from others, potentially influencing its solubility, reactivity, and biological properties .
Alkylation is pivotal for introducing substituents such as ethyl and isopropyl groups onto the pyrazole nitrogen. The Vilsmeier-Haack reaction, a classic method for formylating heterocycles, has been adapted for pyrazole carbaldehyde synthesis. For 3-ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde, a two-step approach is often employed:
Catalysts like silica-supported sodium bisulfate (SiO₂-NaHSO₄) enhance reaction efficiency under solvent-free conditions, achieving yields exceeding 85%. Dimethyl carbonate, a green solvent, minimizes side reactions during alkylation.
Table 1: Alkylation Conditions for N-Substituted Pyrazoles
Reagent | Catalyst | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
Ethyl iodide | SiO₂-NaHSO₄ | Solvent-free | 80°C | 88 |
Isopropyl bromide | NaH | Dimethyl carbonate | 60°C | 92 |
Microwave irradiation significantly accelerates pyrazole cyclization by enabling rapid, uniform heating. A comparative study demonstrated that microwave-assisted synthesis reduces reaction times from 2 hours to 5 minutes while improving yields from 72–90% to 91–98%. For 3-ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde:
Mechanistic Insight: Microwave energy disrupts hydrogen bonding in intermediates, lowering activation energy and favoring ring closure.
The aldehyde group’s reactivity necessitates protection during synthetic steps. Acetal formation is widely employed:
Case Study: During N-alkylation of 3-ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde, acetal protection prevents unwanted side reactions with strong bases like NaH, improving overall yield by 15–20%.
Table 2: Protecting Group Efficiency
Protecting Group | Conditions | Deprotection Yield (%) |
---|---|---|
Ethylene glycol | PTSA, reflux | 95 |
Dimethyl acetal | HCl/THF, room temp | 90 |